molecular formula C29H33BrClN9O8 B1251793 Cyclocinamide A

Cyclocinamide A

Cat. No.: B1251793
M. Wt: 751 g/mol
InChI Key: IDZAPUZBBVBVSL-YDPTZXBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclocinamide A is a natural product found in Psammocinia bulbosa and Psammocinia with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Stereochemical Re-Evaluation

    The unique β(2)αβ(2)α 14-membered tetrapeptide core of cyclocinamide A necessitated the synthesis of both nominal (all-S) this compound and the 11R isomer. This synthesis used a (cyclo)asparagine-containing dipeptide as a turn inducing fragment, highlighting inconsistencies in analytical data between natural and synthetic samples, suggesting a need for re-evaluation of natural product stereochemistry (Garcia et al., 2012).

  • NMR Analysis and True Structure Identification

    The DP4 protocol was used to establish the true structure of this compound, a flexible cyclic peptide with four isolated stereocenters. Through NMR spectroscopy and total synthesis, the natural stereochemistry was confirmed as 4 S, 7 R, 11 R, 14 S (Cooper et al., 2018).

Properties

Molecular Formula

C29H33BrClN9O8

Molecular Weight

751 g/mol

IUPAC Name

N-[2-[[(3S,10S)-3-(2-amino-2-oxoethyl)-10-[(5-bromo-1H-indol-3-yl)methyl]-13-hydroxy-2,5,9,12-tetraoxo-1,4,8,11-tetrazacyclotetradec-6-yl]amino]-2-oxoethyl]-4-chloro-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C29H33BrClN9O8/c1-40-12-15(31)6-21(40)28(47)36-11-24(43)37-20-9-34-25(44)18(4-13-8-33-17-3-2-14(30)5-16(13)17)39-29(48)22(41)10-35-26(45)19(7-23(32)42)38-27(20)46/h2-3,5-6,8,12,18-20,22,33,41H,4,7,9-11H2,1H3,(H2,32,42)(H,34,44)(H,35,45)(H,36,47)(H,37,43)(H,38,46)(H,39,48)/t18-,19-,20?,22?/m0/s1

InChI Key

IDZAPUZBBVBVSL-YDPTZXBUSA-N

Isomeric SMILES

CN1C=C(C=C1C(=O)NCC(=O)NC2CNC(=O)[C@@H](NC(=O)C(CNC(=O)[C@@H](NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br)Cl

Canonical SMILES

CN1C=C(C=C1C(=O)NCC(=O)NC2CNC(=O)C(NC(=O)C(CNC(=O)C(NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br)Cl

Synonyms

cyclocinamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclocinamide A
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Cyclocinamide A
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Cyclocinamide A
Reactant of Route 4
Cyclocinamide A
Reactant of Route 5
Cyclocinamide A
Reactant of Route 6
Cyclocinamide A

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